![molecular formula C21H24N2O4 B4651978 3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4651978.png)
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer.
Mechanism of Action
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibits the activity of several enzymes and signaling pathways involved in cancer cell proliferation and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and phosphoinositide 3-kinase (PI3K) signaling pathways. By inhibiting these pathways, 3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and survival.
Biochemical and Physiological Effects:
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects on cancer cells, including inhibition of BTK and ITK signaling pathways, inhibition of PI3K signaling pathway, induction of apoptosis, and inhibition of cancer cell growth and survival. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its specificity for cancer cells, which allows for targeted therapy and minimal toxicity in normal cells. However, one limitation is its potential for drug resistance, which can occur due to mutations in the targeted enzymes and signaling pathways.
Future Directions
For 3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide research include exploring its potential use in combination therapy with other cancer drugs, identifying biomarkers for patient selection, and developing strategies to overcome drug resistance. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in different types of cancer.
Scientific Research Applications
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by targeting specific enzymes and signaling pathways involved in cancer cell proliferation and survival.
properties
IUPAC Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-7-15(8-10-18)12-20(24)23-17-5-2-4-16(13-17)21(25)22-14-19-6-3-11-27-19/h2,4-5,7-10,13,19H,3,6,11-12,14H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGQBOBHZYYWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-methoxyphenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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